(1-Bromo-4,4-difluorobutan-2-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-bromo-4,4-difluorobutan-2-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPINRYNHNWRLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 Bromo 4,4 Difluorobutan 2 Yl Benzene
Direct and Convergent Synthetic Routes to (1-Bromo-4,4-difluorobutan-2-yl)benzene
Introduction of Geminal Difluoride Functionality via Advanced Fluorination Reactions
The geminal difluoromethylene group is a key structural motif in this compound. Its introduction often represents a significant challenge in the synthesis. Modern fluorination techniques provide several powerful methods for the efficient and selective incorporation of this functionality. A common strategy involves the conversion of a carbonyl group into a geminal difluoride.
One effective two-step procedure involves the transformation of a ketone or aldehyde into a 1,3-dithiolane, which is then treated with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and a fluoride (B91410) source such as pyridinium (B92312) poly(hydrogen fluoride). iaea.org This method proceeds through bromosulfonium ions that are subsequently trapped by fluoride ions. Another approach is the direct fluorination of ketones using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents can convert a carbonyl group directly into a geminal difluoride under relatively mild conditions.
A practical synthesis of gem-difluorides can also be achieved from ketones by first forming gem-bistrifluoroacetates through a reaction with trifluoroacetic anhydride. researchgate.net These intermediates can then be treated with hydrogen fluoride to yield the corresponding gem-difluorides. researchgate.net Additionally, oxidative desulfurization-fluorination of organosulfur compounds using an N-haloimide and a fluoride source has proven to be an effective and mild method for synthesizing various gem-difluoro compounds.
| Precursor Type | Reagent(s) | Key Features |
| Ketone/Aldehyde | 1. 1,3-Propanedithiol, acid catalyst; 2. 1,3-Dibromo-5,5-dimethylhydantoin, Pyridinium poly(hydrogen fluoride) | Two-step process via a dithiolane intermediate. iaea.org |
| Ketone | Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor | Direct conversion of carbonyl to CF₂. |
| Ketone | Trifluoroacetic anhydride, then Hydrogen fluoride (HF) | Formation of a gem-bistrifluoroacetate intermediate. researchgate.net |
| Organosulfur Compounds | N-haloimide, Fluoride source | Oxidative desulfurization-fluorination. |
Carbon-Carbon Bond Formation Strategies for Assembly of the Butylbenzene (B1677000) Framework
The construction of the core butylbenzene skeleton is another critical aspect of the synthesis of this compound. This can be achieved through various carbon-carbon bond-forming reactions, including classical methods like Friedel-Crafts alkylation and more modern organometallic cross-coupling approaches.
Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that can be used to form alkyl-aryl bonds. cerritos.edu In the context of synthesizing the butylbenzene framework, this could involve the reaction of benzene (B151609) with a suitable four-carbon alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.eduoc-praktikum.deaklectures.comscribd.com
However, direct Friedel-Crafts alkylation with primary alkyl halides can be problematic due to carbocation rearrangements, which can lead to a mixture of isomeric products. cerritos.edu For instance, the reaction of benzene with 1-chlorobutane (B31608) can yield a mixture of n-butylbenzene and sec-butylbenzene. To circumvent this issue, a Friedel-Crafts acylation followed by reduction can be employed. This involves reacting benzene with butanoyl chloride to form butyrophenone, which is then reduced to n-butylbenzene. This two-step process ensures the formation of the desired linear alkyl chain.
| Reaction Type | Reactants | Catalyst | Potential Issues |
| Friedel-Crafts Alkylation | Benzene, 1-Halobutane | AlCl₃, FeCl₃ | Carbocation rearrangement, polyalkylation. cerritos.edubrainly.com |
| Friedel-Crafts Acylation | Benzene, Butanoyl chloride | AlCl₃ | Forms a ketone precursor. |
Modern organometallic cross-coupling reactions offer a powerful and versatile alternative for the formation of C(sp²)-C(sp³) bonds. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent containing the alkyl group, or vice versa, in the presence of a transition metal catalyst, most commonly palladium or nickel.
Reactions such as the Suzuki, Negishi, or Kumada couplings can be employed. For example, the reaction of a phenylboronic acid with a bromo- or chloro-difluorobutane derivative in the presence of a palladium catalyst would form the desired butylbenzene framework. A significant advantage of these methods is their high functional group tolerance and the ability to control regioselectivity, which is often a challenge in Friedel-Crafts reactions.
Recent advancements have focused on the use of more readily available and stable coupling partners. For instance, reductive cross-electrophile coupling between aryl halides and alkyl halides, often catalyzed by nickel complexes, has emerged as a powerful tool. tcichemicals.com These methods avoid the pre-formation of organometallic reagents, making them more operationally simple.
| Coupling Reaction | Aryl Partner | Alkyl Partner | Catalyst |
| Suzuki Coupling | Phenylboronic acid | Halogenated difluorobutane | Palladium |
| Negishi Coupling | Phenylzinc halide | Halogenated difluorobutane | Palladium or Nickel |
| Kumada Coupling | Phenylmagnesium halide | Halogenated difluorobutane | Palladium or Nickel |
| Reductive Cross-Electrophile Coupling | Aryl halide | Alkyl halide | Nickel |
Advanced Catalytic Approaches in the Synthesis of this compound
The development of advanced catalytic systems has revolutionized organic synthesis, enabling more efficient and selective transformations. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of complex molecules like this compound.
Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups into organic molecules, bypassing the need for pre-functionalized starting materials. mdpi.comrsc.orgrsc.org This approach relies on the use of a directing group within the substrate to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized.
In the context of synthesizing this compound, a directing group could be installed on a butylbenzene precursor to direct the bromination to the desired position. For example, a picolinamide (B142947) directing group can facilitate palladium-catalyzed C(sp³)-H functionalization. snnu.edu.cn This strategy allows for high levels of regioselectivity that can be difficult to achieve through traditional methods. Ketone carbonyls can also act as directing groups in certain transition metal-catalyzed C-H functionalization reactions. nih.gov
For the synthesis of chiral molecules, organocatalysis and biocatalysis offer attractive alternatives to traditional metal-based catalysts. These methods often proceed under mild conditions and can provide high levels of enantioselectivity.
Organocatalysis employs small organic molecules to catalyze chemical transformations. nih.gov In the context of synthesizing an enantiomerically enriched version of this compound, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, could be a key step in establishing the stereocenter. scispace.comnih.gov Furthermore, enantioselective halogenation reactions catalyzed by chiral organocatalysts can be used to introduce the bromine atom with high stereocontrol. eurekalert.orgnih.govresearchgate.net
Biocatalysis utilizes enzymes to perform chemical transformations. Halogenase enzymes, for instance, are capable of site- and stereoselectively halogenating organic substrates. researchgate.net While the direct application of a halogenase to a difluorinated butylbenzene precursor may be challenging, the enzymatic resolution of a racemic mixture of this compound could be a viable strategy to obtain a single enantiomer. Reductive enzymes have also been employed for the kinetic resolution of racemic mixtures, offering another biocatalytic route to enantiopure compounds. almacgroup.com
| Catalytic Approach | Key Feature | Potential Application in Synthesis |
| Transition Metal-Catalyzed C-H Functionalization | High regioselectivity via directing groups. mdpi.comrsc.org | Directed bromination of a butylbenzene precursor. |
| Organocatalytic Asymmetric Synthesis | Enantioselective C-C bond formation and halogenation. nih.goveurekalert.orgnih.gov | Asymmetric synthesis of a chiral precursor to the target molecule. |
| Biocatalysis | High stereoselectivity and mild reaction conditions. researchgate.net | Enzymatic resolution of a racemic mixture or stereoselective halogenation. |
Considerations for Green and Sustainable Synthesis of this compound
The growing emphasis on environmental stewardship within the chemical industry has propelled the development of green and sustainable synthetic methodologies. nottingham.ac.uksciencedaily.com For the preparation of complex molecules like this compound, these principles aim to minimize environmental impact while maximizing efficiency and safety. sciencedaily.comeurekalert.org Key areas of focus include the selection of environmentally benign solvents, optimization of atom economy, and effective management of waste streams.
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents are often volatile organic compounds (VOCs), which contribute to air pollution and pose health and safety risks. Green chemistry encourages the use of safer alternatives.
Alternative Solvents:
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for certain reactions. Its properties can be tuned by adjusting temperature and pressure.
Ionic Liquids: These are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution. Their properties can be tailored by modifying the cation and anion.
Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone), can be viable replacements for some traditional polar aprotic solvents.
The selection of an appropriate green solvent for the synthesis of this compound would depend on the specific reaction step. For instance, a fluorination step might benefit from a solvent that can effectively solvate both the organic substrate and the fluorinating agent.
Interactive Data Table: Comparison of Conventional and Green Solvents
| Solvent | Type | Key Environmental/Safety Concerns | Potential Greener Alternative |
| Dichloromethane | Chlorinated | Carcinogenicity, Volatility | 2-Methyltetrahydrofuran |
| Benzene | Aromatic | Carcinogenicity, High Toxicity | Toluene, Anisole |
| N,N-Dimethylformamide | Polar Aprotic | Reproductive Toxicity | Cyrene, Dimethyl Sulfoxide (DMSO) |
| Diethyl Ether | Ether | High Flammability, Peroxide Formation | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |
Atom Economy and Reaction Efficiency Maximization
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. primescholars.com
A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net To maximize the atom economy in the synthesis of this compound, synthetic routes should be designed to favor addition and rearrangement reactions over eliminations and substitutions that generate stoichiometric byproducts. jocpr.com
Strategies for Maximizing Reaction Efficiency:
Catalysis: The use of catalysts can enable reactions with higher atom economy and can often be used in smaller quantities and recycled. For fluorination reactions, the development of efficient and recyclable catalysts is an active area of research. nottingham.ac.uk
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent use, energy consumption, and waste generation.
Hypothetical Atom Economy Calculation for a Synthetic Step:
Consider a hypothetical final step in the synthesis:
C₁₀H₁₁F₂O + HBr → C₁₀H₁₀BrF₂ + H₂O
Molecular Weight of this compound (Desired Product): ~249.09 g/mol
Molecular Weight of Precursor (C₁₀H₁₁F₂O): ~186.19 g/mol
Molecular Weight of HBr: ~80.91 g/mol
Atom Economy = (249.09 / (186.19 + 80.91)) * 100 ≈ 93.2%
This calculation demonstrates a highly atom-economical reaction.
Waste Reduction and Byproduct Management
The reduction of waste is a cornerstone of green chemistry. This involves not only maximizing atom economy but also considering the nature and quantity of all waste streams generated during a synthesis.
Key Principles for Waste Management:
Byproduct Valorization: Instead of treating byproducts as waste, efforts can be made to find applications for them, turning a waste stream into a value stream.
Use of Stoichiometric vs. Catalytic Reagents: Whenever possible, catalytic reagents should be used in place of stoichiometric ones. For example, using a catalytic amount of a Lewis acid for a Friedel-Crafts reaction is preferable to using a full equivalent.
Minimization of Purification Steps: Chromatographic purifications often use large quantities of solvents. Developing highly selective reactions that yield pure products can significantly reduce this waste.
In the context of synthesizing this compound, the management of halogenated waste is particularly important. Brominated and fluorinated byproducts should be carefully segregated and treated to prevent their release into the environment. The development of synthetic methods that avoid the use of persistent and toxic reagents is a key goal. sciencedaily.com
Reactivity Profile and Mechanistic Pathways of 1 Bromo 4,4 Difluorobutan 2 Yl Benzene
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom is attached to a primary carbon (C-1), a structural feature that strongly governs the pathway of nucleophilic substitution.
Nucleophilic substitution reactions on primary alkyl halides predominantly proceed via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. youtube.com The reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry if the carbon were chiral, and it passes through a five-membered transition state. masterorganicchemistry.com
For (1-Bromo-4,4-difluorobutan-2-yl)benzene, the SN2 pathway is expected to be the dominant mechanism for several reasons:
Substrate Structure: The bromide is on a primary carbon. Primary substrates readily undergo SN2 reactions due to lower steric hindrance compared to secondary and tertiary substrates. youtube.comyoutube.com
Carbocation Instability: The alternative SN1 pathway requires the formation of a carbocation intermediate. masterorganicchemistry.com A primary carbocation is highly unstable and its formation represents a significant energy barrier, making the SN1 mechanism extremely slow and unfavorable for this substrate. ncert.nic.in
While the adjacent phenyl group at the C-2 position can stabilize a positive charge, it does not directly stabilize the primary carbocation that would form at C-1. A 1,2-hydride shift to form a more stable secondary, benzylic carbocation could theoretically occur, but this is typically associated with conditions that favor carbocation formation in the first place, which are not met with a primary halide.
Kinetic investigations for an SN2 reaction would be expected to show a second-order rate law: Rate = k[this compound][Nucleophile]
This means the reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile. masterorganicchemistry.com In contrast, a hypothetical SN1 reaction would exhibit a first-order rate law, dependent only on the substrate concentration. ncert.nic.in
Interactive Table: Factors Influencing Substitution Pathway for this compound
| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predicted Dominant Pathway |
| Substrate Class | Primary halide: Highly disfavored due to unstable 1° carbocation. | Primary halide: Favored due to minimal steric hindrance at the reaction center. | SN2 |
| Nucleophile | Rate is independent of nucleophile strength/concentration. | Favored by strong, high-concentration nucleophiles. | SN2 (under appropriate conditions) |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol) that stabilize ionic intermediates. youtube.com | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMF) that do not solvate the nucleophile as strongly. youtube.com | SN2 (in appropriate solvent) |
| Leaving Group | Requires a good leaving group to form the carbocation. | Requires a good leaving group to be displaced in the concerted step. | N/A (Bromide is a good leaving group for both) |
The geminal difluoride group is located at the C-4 position, which is two sigma bonds away from the C-1 reaction center (C1-C2-C3-C4). The primary influence of fluorine atoms on reactivity stems from their strong electronegativity, which causes a powerful electron-withdrawing inductive effect (-I effect). However, this effect diminishes rapidly with distance.
In this molecule, the -I effect of the CF₂H group on the C-1 carbon is minimal. Its impact on the polarization and strength of the C-Br bond is therefore negligible. The reactivity of the C-Br bond is primarily determined by its inherent properties and its position on a primary carbon.
The leaving group ability of an atom or group is related to its stability as an anion. Good leaving groups are the conjugate bases of strong acids. masterorganicchemistry.com Hydrobromic acid (HBr) is a strong acid, making the bromide ion (Br⁻) a weak base and thus an excellent leaving group. youtube.comquora.com The general reactivity trend for alkyl halides in substitution reactions is R-I > R-Br > R-Cl > R-F, reflecting both the C-X bond strength and the leaving group ability of the halide. libretexts.orggauthmath.com The C-F bond is exceptionally strong, making fluoride (B91410) a poor leaving group despite being a weak base. masterorganicchemistry.comcentre.edu The presence of the difluoro group elsewhere in the molecule does not alter the intrinsic nature of bromide as a good leaving group.
The stereochemistry of a substitution reaction is a direct consequence of its mechanism. The this compound molecule possesses a single stereocenter at the C-2 carbon, the site of the phenyl group attachment.
The nucleophilic substitution reaction occurs at the C-1 carbon, which is prochiral but not a stereocenter. Because the C-2 stereocenter is not directly involved in the bond-breaking or bond-forming steps of an SN2 reaction at C-1, its configuration is expected to remain unchanged. Therefore, the nucleophilic displacement will proceed with retention of configuration at the C-2 chiral center.
For example, if the starting material is (2R)-1-bromo-4,4-difluoro-2-phenylbutane, the SN2 product will be the (2R)-substituted product. A hypothetical SN1 reaction, if it were to proceed through a 1,2-hydride shift, would lead to a planar benzylic carbocation at C-2, resulting in a racemic mixture of products. However, as established, this pathway is highly improbable.
Elimination Reactions to Form Unsaturated Derivatives
Elimination reactions compete with nucleophilic substitutions and are favored by high temperatures and the use of strong, bulky bases. masterorganicchemistry.com These reactions involve the removal of a hydrogen atom and a leaving group from adjacent carbons to form a π-bond.
For this compound, dehydrobromination involves the removal of the bromine from C-1 and a proton from the adjacent C-2.
E2 Pathway: The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where the base removes a proton, the C=C double bond forms, and the leaving group departs simultaneously. ksu.edu.sa This mechanism is strongly favored for primary alkyl halides, especially when a strong base is used. youtube.com The rate law is second-order: Rate = k[Substrate][Base]. ksu.edu.sa
E1 Pathway: The E1 (Elimination, Unimolecular) reaction proceeds in two steps, with the rate-determining formation of a carbocation intermediate, followed by deprotonation by a weak base. youtube.com This pathway is highly disfavored for primary substrates like the title compound due to the instability of the primary carbocation that would need to form. youtube.com
Therefore, elimination reactions of this compound are expected to proceed exclusively through the E2 mechanism. The reaction requires an anti-periplanar conformation, where the hydrogen on C-2 and the bromine on C-1 are in the same plane but on opposite sides of the C1-C2 bond. youtube.com
Regioselectivity: Regioselectivity describes the preferential formation of one constitutional isomer over another in an elimination reaction. wizeprep.comlibretexts.org In the case of this compound, the bromine is on C-1. The only adjacent carbon atom that bears protons is C-2. Therefore, there is only one possible site for dehydrobromination. The reaction is inherently regiospecific , yielding only one constitutional isomer.
The sole product of elimination is 4,4-difluoro-2-phenylbut-1-ene .
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. The product, 4,4-difluoro-2-phenylbut-1-ene, has two hydrogen atoms on one of the alkene carbons (C-1). As a result, the product cannot exist as E/Z (cis/trans) isomers. Consequently, there is no stereoselectivity to consider for the alkene product.
Interactive Table: Summary of Dehydrobromination Reaction
| Feature | Analysis for this compound |
| Dominant Mechanism | E2 , favored by primary substrate and strong base. |
| Proton Removal Site | C-2 (only adjacent carbon with protons). |
| Leaving Group Site | C-1 |
| Regioselectivity | Regiospecific : Only one possible product can be formed. |
| Elimination Product | 4,4-difluoro-2-phenylbut-1-ene |
| Stereoselectivity | Not applicable : The product does not have E/Z isomers. |
Organometallic Reactivity and Transformations
The presence of a carbon-bromine bond at a secondary benzylic position makes this compound a versatile substrate for a variety of organometallic reactions. These transformations are fundamental in synthetic organic chemistry for creating new carbon-carbon bonds.
Formation of Organobromine Metal Reagents (e.g., Grignard, Organolithium)
The conversion of an alkyl or aryl halide into a Grignard or organolithium reagent fundamentally alters its chemical nature, transforming an electrophilic carbon into a potent nucleophile. orgchemboulder.comlibretexts.org
Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (4,4-difluoro-1-phenylbutan-2-yl)magnesium bromide. The mechanism likely involves a single-electron transfer from the magnesium surface to the alkyl bromide. orgchemboulder.comethz.ch However, the formation of Grignard reagents from reactive halides like secondary benzylic bromides can be complicated by a significant side reaction: Wurtz-type homocoupling. reddit.com This process leads to the formation of a dimer, 1,2-diphenyl-3,3,6,6-tetrafluorooctane. The reactivity of benzylic bromides can make the Grignard formation challenging, sometimes resulting in low yields of the desired organometallic reagent due to this competing pathway. reddit.comrsc.org
Organolithium Reagent Formation: Similarly, treatment with lithium metal can produce the corresponding organolithium species. masterorganicchemistry.com This reaction involves two equivalents of lithium, yielding the organolithium compound and lithium bromide. masterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. orgchemboulder.comethz.ch However, their formation from secondary halides can also be subject to side reactions, including radical processes and metal-halogen exchange. wikipedia.org The high basicity of these reagents requires careful handling and rigorously anhydrous conditions to prevent quenching by protic sources. orgchemboulder.com
Cross-Coupling Reactions with Aryl, Alkyl, and Alkenyl Nucleophiles (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C(sp²)–C(sp³) and C(sp)–C(sp³) bonds. As a secondary benzylic bromide, this compound is a suitable electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyonedalabs.com The reaction is known for its high functional group tolerance. nih.gov While Suzuki couplings with primary benzylic bromides are common, reactions involving secondary benzylic bromides can be more challenging, sometimes resulting in lower yields. nih.govnih.gov The choice of ligand is crucial to promote the desired reductive elimination over competing pathways.
Heck Reaction: The Heck reaction involves the coupling of the halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically uses a palladium catalyst and a base. wikipedia.org Intramolecular Heck reactions of secondary benzylic bromides have been successfully developed. rsc.orgresearchgate.net For intermolecular reactions, the regioselectivity of the alkene insertion and the potential for β-hydride elimination from the alkyl-palladium intermediate are key considerations. nih.gov
Sonogashira Coupling: This reaction creates a C(sp³)–C(sp) bond by coupling the benzylic bromide with a terminal alkyne. It traditionally uses a dual catalyst system of palladium and copper(I) in the presence of an amine base. organic-chemistry.orgwikipedia.orglibretexts.org While highly effective for aryl and vinyl halides, the application of Sonogashira coupling to alkyl halides, particularly secondary ones, is less common and can be problematic. reddit.com
Negishi Coupling: The Negishi reaction couples the organic halide with an organozinc reagent. This method is particularly effective for forming C(sp³)–C(sp²) bonds. Recent advancements have led to efficient palladium-catalyzed Negishi couplings of secondary alkylzinc halides with aryl bromides, demonstrating broad substrate scope and high selectivity by suppressing β-hydride elimination through the use of specialized biarylphosphine ligands. organic-chemistry.orgmit.edunih.govacs.org This suggests that the corresponding coupling of this compound with an arylzinc reagent would be a viable synthetic route.
| Reaction | Nucleophile | Typical Catalyst System | Key Considerations for Secondary Benzylic Bromides |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(0) complex + Base | Potential for lower yields compared to primary bromides; ligand choice is critical. nih.govnih.gov |
| Heck | Alkene | Pd(0) complex + Base | Control of regioselectivity and suppression of β-hydride elimination are important. rsc.orgnih.gov |
| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) + Base | Less common for alkyl halides and can be inefficient. reddit.com |
| Negishi | Organozinc Reagent | Pd(0) complex with specialized ligands | Highly effective for C(sp³)–C(sp²) bond formation with appropriate ligand systems. organic-chemistry.orgnih.gov |
Carbometallation and Hydrometallation Reactions
Carbometallation: This class of reactions involves the addition of an organometallic reagent across a carbon-carbon multiple bond (alkene or alkyne). wikipedia.orgnih.govnumberanalytics.com The organometallic derivative of this compound (e.g., its Grignard or organolithium form) could potentially add to an unsaturated C-C bond. This would result in the formation of a new C-C bond and a new organometallic species, which can then be trapped by an electrophile. wikipedia.orgchemeurope.com The high reactivity and strong basicity of these reagents, however, limit the substrate scope to molecules lacking acidic protons or electrophilic functional groups. wikipedia.org
Hydrometallation: Hydrometallation involves the addition of a metal-hydride bond across a double or triple bond. While the subject compound itself does not undergo hydrometallation, its derivatives could participate. For instance, if the compound were converted to an alkene via elimination, a subsequent hydrometallation (e.g., hydroboration or hydroalumination) could install a metal at either the benzylic or terminal position, depending on steric and electronic factors, which could then be further functionalized. rsc.org
Radical Processes and Electron Transfer Reactions
The C-Br bond in this compound is susceptible to cleavage through radical and electron transfer mechanisms, opening up alternative reaction pathways distinct from two-electron ionic processes.
Homolytic Cleavage of the C-Br Bond in Radical Initiated Reactions
Homolytic cleavage involves the breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. chemistrysteps.comlibretexts.org The C-Br bond in the subject molecule is particularly prone to homolysis due to the stability of the resulting secondary benzylic radical. This stability arises from the delocalization of the unpaired electron into the adjacent phenyl ring.
This cleavage can be initiated by heat, UV light, or a radical initiator (e.g., AIBN or triethylborane). rsc.org The generated 4,4-difluoro-1-phenylbutan-2-yl radical is a reactive intermediate that can participate in various radical reactions, such as addition to alkenes or hydrogen atom abstraction. The bond dissociation energy for a benzylic C-Br bond is significantly lower than that of a typical alkyl C-Br bond, facilitating its selective cleavage under radical conditions. rsc.org
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) is a process where a reaction is initiated by the transfer of a single electron from a donor to an acceptor. Alkyl halides are known to participate in reactions that proceed via SET pathways. documentsdelivered.comacs.orgacs.org
In the context of this compound, an SET event could occur where an electron donor (a metal, an organometallic reagent, or an enolate) transfers an electron to the alkyl bromide. This forms a radical anion intermediate. rsc.org This radical anion is generally unstable and rapidly fragments, undergoing cleavage of the C-Br bond to produce a benzylic radical and a bromide anion. rsc.org This pathway is considered a key step in the formation of Grignard and organolithium reagents and can also be operative in certain nucleophilic substitution reactions. orgchemboulder.com The thermodynamic stability of the resulting benzylic radical makes this fragmentation process favorable. rsc.org
Functional Group Interconversions and Derivatization of this compound
The bromine atom in this compound represents a versatile functional handle, enabling a variety of transformations to access a diverse range of derivatives. The reactivity of this secondary benzylic bromide is influenced by the adjacent phenyl group, which can stabilize carbocationic intermediates, and the electron-withdrawing nature of the difluoromethyl group. These structural features allow for a series of functional group interconversions, primarily through nucleophilic substitution and reduction pathways.
Reduction of the Bromine Substituent
The bromine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is valuable for the synthesis of the corresponding debrominated analogue, (4,4-difluorobutan-2-yl)benzene. Various reducing agents can be employed for this purpose, often involving radical or hydride transfer mechanisms.
A common method for the dehalogenation of benzylic halides involves the use of phosphonic acid (H₃PO₃) in the presence of a catalytic amount of iodine. nih.gov This system provides a metal-free and relatively green approach to reduction. The reaction proceeds by the in situ formation of a reducing agent that facilitates the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond.
Table 1: Representative Conditions for the Reduction of the Bromine Substituent
| Reagent System | Solvent | Temperature (°C) | Product |
| H₃PO₃ / I₂ | 1,2-Dichloroethane (DCE) | 120 | (4,4-Difluorobutan-2-yl)benzene |
The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The choice of solvent is crucial, with weakly polar solvents like DCE often providing good results. nih.gov
Conversion to Other Halogenated Analogues
The bromine atom in this compound can be exchanged for other halogens, such as iodine or fluorine, through nucleophilic substitution reactions. The Finkelstein reaction is a classic and efficient method for converting alkyl bromides to alkyl iodides. jk-sci.comadichemistry.comwikipedia.orgbyjus.comiitk.ac.in This reaction is typically performed using an alkali metal iodide, such as sodium iodide (NaI), in a solvent like acetone where the resulting sodium bromide is poorly soluble, thus driving the equilibrium towards the product. wikipedia.org
For the introduction of fluorine, various nucleophilic fluorinating agents can be utilized. A common and effective reagent is triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF), which serves as a soluble and moderately reactive source of fluoride ions. nii.ac.jpnih.govresearchgate.netresearchgate.net The reaction can also be facilitated by the use of silver fluoride (AgF), which can assist in the abstraction of the bromide, promoting the formation of a carbocationic intermediate that is then trapped by fluoride. nih.gov
Table 2: Conditions for the Conversion to Other Halogenated Analogues
| Target Halogen | Reagent(s) | Solvent | Typical Conditions | Product |
| Iodine | Sodium Iodide (NaI) | Acetone | Reflux | (1-Iodo-4,4-difluorobutan-2-yl)benzene |
| Fluorine | Et₃N·3HF | Acetonitrile | 80 °C | (1-Fluoro-4,4-difluorobutan-2-yl)benzene |
| Fluorine | AgF, Et₃N·3HF | Acetonitrile | Room Temperature | (1-Fluoro-4,4-difluorobutan-2-yl)benzene |
The reactivity in these halogen exchange reactions can be influenced by the stability of the benzylic carbocation. The presence of the phenyl group enhances the rate of Sₙ1-type pathways, particularly for the more challenging introduction of fluoride. nih.gov
Introduction of Nitrogen, Oxygen, and Sulfur Functionalities
The electrophilic carbon bearing the bromine atom is susceptible to attack by a variety of nucleophiles, allowing for the introduction of nitrogen, oxygen, and sulfur functionalities. These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile. ucalgary.ca Given that it is a secondary benzylic halide, both pathways are plausible. nih.gov
Nitrogen Functionalities:
Nitrogen-containing functional groups can be introduced using various nitrogen nucleophiles. For instance, sodium azide (B81097) is a common reagent for the synthesis of azides, which are versatile intermediates that can be further transformed, for example, through "click" chemistry or reduction to amines. nih.govsigmaaldrich.com The reaction of this compound with sodium azide in a polar aprotic solvent like DMF would be expected to yield (1-azido-4,4-difluorobutan-2-yl)benzene.
Oxygen Functionalities:
Alkoxides and carboxylates can serve as oxygen nucleophiles to introduce ether and ester functionalities, respectively. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of (1-methoxy-4,4-difluorobutan-2-yl)benzene. Similarly, reaction with a carboxylate salt, such as sodium acetate, would yield the corresponding ester.
Sulfur Functionalities:
Sulfur nucleophiles, such as thiolates, are generally excellent nucleophiles and react readily with alkyl halides. The reaction of this compound with a thiolate, for instance, sodium thiophenoxide, would result in the formation of a thioether.
Table 3: Introduction of Nitrogen, Oxygen, and Sulfur Functionalities
| Functional Group | Nucleophile | Reagent Example | Solvent | Product |
| Azide | Azide ion | Sodium Azide (NaN₃) | DMF | (1-Azido-4,4-difluorobutan-2-yl)benzene |
| Ether | Alkoxide ion | Sodium Methoxide (NaOCH₃) | Methanol | (1-Methoxy-4,4-difluorobutan-2-yl)benzene |
| Thioether | Thiolate ion | Sodium Thiophenoxide (NaSPh) | Ethanol | (4,4-Difluoro-1-(phenylthio)butan-2-yl)benzene |
These derivatization reactions highlight the utility of this compound as a building block in organic synthesis, providing access to a wide array of compounds with potential applications in various fields of chemical research. organic-chemistry.orgnih.gov
Advanced Analytical Techniques for Characterization of 1 Bromo 4,4 Difluorobutan 2 Yl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studieswikipedia.orgresearchgate.netnih.govrsc.org
NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. nih.gov For a molecule with the complexity of (1-Bromo-4,4-difluorobutan-2-yl)benzene, which contains multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F), a multi-pronged NMR approach is essential for complete characterization. wikipedia.orgresearchgate.net
A comprehensive structural assignment is achieved by combining data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides unique insights into the electronic environment of the respective nuclei. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local molecular environment. wikipedia.orgcopernicus.orgnih.gov
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and spin-spin coupling patterns. For this compound, distinct signals are expected for the aromatic protons, the benzylic methine proton (H-2), the diastereotopic methylene (B1212753) protons at C3, and the methylene protons at C1. The geminal difluoro group at C4 induces complex splitting patterns on the adjacent C3 protons due to ¹H-¹⁹F coupling.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the presence of fluorine, the signals for C3 and C4 will appear as multiplets (triplet for C4 due to coupling with two fluorine atoms, and a complex multiplet for C3 due to coupling with both H-2, H-4, and F-4).
¹⁹F NMR: The fluorine-19 NMR spectrum is often simpler, showing a single primary signal for the two equivalent fluorine atoms at the C4 position. wikipedia.org This signal would be split into a triplet by the two adjacent protons at C3 (²JHF). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for structural and conformational changes. copernicus.orgresearchgate.net
Table 1: Predicted NMR Data for this compound Predicted values are based on standard chemical shift ranges and typical coupling constants for similar structural motifs.
| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| Phenyl (C6H5) | δ 7.2-7.4 ppm (m, 5H) | δ 126-142 ppm | N/A |
| C1 (-CH2Br) | δ 3.5-3.8 ppm (m, 2H) | δ ~35 ppm | N/A |
| C2 (-CH(Ph)-) | δ 3.1-3.4 ppm (m, 1H) | δ ~45 ppm | N/A |
| C3 (-CH2-) | δ 2.1-2.5 ppm (m, 2H) | δ ~38 ppm (t, JCF ≈ 20-25 Hz) | N/A |
| C4 (-CHF2) | δ 5.8-6.2 ppm (tt, ¹JHF ≈ 50-55 Hz, ²JHF ≈ 4-6 Hz) | δ ~115 ppm (t, ¹JCF ≈ 235-245 Hz) | δ -110 to -125 ppm (t, ²JHF ≈ 15-20 Hz) |
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. nih.govnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For the target molecule, COSY would show cross-peaks connecting H-2 with the C1 and C3 methylene protons, and the C3 protons with the C4 proton, confirming the butane (B89635) backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and preferred conformations by observing through-space correlations between different parts of the flexible alkyl chain and the phenyl ring.
The single bonds in the butane chain of this compound allow for free rotation, leading to a dynamic equilibrium of multiple conformational isomers (rotamers). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into these conformational dynamics.
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in an averaged spectrum. As the temperature is lowered, the rate of interconversion between conformers slows down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged signals may broaden and eventually resolve into separate signals for each distinct conformer. Analysis of these temperature-dependent spectral changes can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barriers, providing valuable information about the conformational preferences and energy landscape of the molecule. Fluorinating an aliphatic chain can significantly alter local rotamer populations, making ¹⁹F DNMR a particularly sensitive tool for these studies. copernicus.orgresearchgate.net
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysisnih.govspectrabase.com
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. researchgate.net For this compound (C₁₀H₁₁BrF₂), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass but a different elemental formula. A crucial feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by two mass units. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. youtube.com
Table 2: Predicted HRMS Data for the Molecular Ion of this compound
| Isotopic Formula | Ion | Calculated Exact Mass (m/z) | Relative Abundance |
| C₁₀H₁₁⁷⁹BrF₂ | [M]⁺ | 248.0012 | ~100% |
| C₁₀H₁₁⁸¹BrF₂ | [M+2]⁺ | 249.9991 | ~97.6% |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This process is invaluable for elucidating fragmentation pathways and for identifying specific components within a complex mixture without prior separation. nih.gov
For this compound, a plausible fragmentation pathway would involve several key steps. The initial ionization typically forms the molecular ion [C₁₀H₁₁BrF₂]⁺•. Subsequent fragmentation could occur via several pathways:
Alpha Cleavage: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br), would yield a stable secondary carbocation at m/z 169.1. This is often a favorable pathway for alkyl halides. libretexts.orgdu.ac.in
Benzylic Cleavage: Cleavage of the C2-C3 bond is highly probable, leading to the formation of a stable tropylium (B1234903) ion (or a related C₇H₇⁺ species) at m/z 91 and the loss of a neutral bromo-difluoro-propane fragment.
Loss of HF: Molecules containing fluorine can undergo elimination of hydrogen fluoride (B91410) (HF), which would result in a fragment ion 20 mass units lighter than the precursor ion.
By selecting the molecular ion (e.g., m/z 248) in the first mass analyzer, inducing fragmentation, and then scanning for the product ions in the second mass analyzer, these proposed pathways can be confirmed.
Table 3: Plausible Mass Fragments for this compound and Their Proposed Structures
| Predicted m/z | Proposed Formula | Proposed Fragmentation Pathway |
| 248 / 250 | [C₁₀H₁₁BrF₂]⁺• | Molecular Ion (M⁺•) |
| 169 | [C₁₀H₁₁F₂]⁺ | Loss of •Br from M⁺• |
| 157 | [C₉H₈F₂]⁺• | Loss of •CH₂Br from M⁺• (rearrangement) |
| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |
| 77 | [C₆H₅]⁺ | Loss of the entire alkyl chain |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to the vibrations of its specific functional groups. The correlation of these vibrational modes is essential for structural confirmation.
C-H Vibrations: The aromatic C-H stretching vibrations of the benzene (B151609) ring typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butane chain are expected in the 3000-2850 cm⁻¹ range.
C=C Vibrations: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring are generally observed in the 1600-1450 cm⁻¹ region.
C-F Vibrations: The carbon-fluorine stretching vibrations are known to be strong and typically appear in the range of 1400-1000 cm⁻¹. The geminal difluoro group (CF₂) in the butan-2-yl chain would likely exhibit intense absorption bands in this region.
C-Br Vibrations: The carbon-bromine stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| C-F | Stretching | 1400 - 1000 | Strong |
| C-Br | Stretching | 600 - 500 | Medium to Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. dtic.milthermofisher.comacs.org For a chiral molecule like this compound, this technique is invaluable for the unambiguous determination of its absolute stereochemistry at the C2 position.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be deduced. The successful application of this technique is contingent upon the ability to grow high-quality single crystals, which can often be a challenging and rate-limiting step. dtic.mil
For halogenated compounds, the presence of heavier atoms like bromine can facilitate the determination of absolute configuration through anomalous dispersion effects. nih.gov The resulting crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state, such as halogen bonding, which can be influenced by the presence of both bromine and fluorine atoms. nih.gov This information is crucial for understanding the molecule's physical properties and its interactions in a biological or material science context.
Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring
Chromatographic techniques are indispensable for the analysis of this compound, enabling the assessment of its purity, the separation of potential isomers, and the real-time monitoring of its synthesis.
Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques that, when coupled with Mass Spectrometry (MS), provide a potent analytical tool for the identification and quantification of the target compound and any impurities. aps.org
GC-MS: Given the likely volatility of this compound, GC-MS is a suitable method for its analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that is characteristic of the molecule's structure. For halogenated compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and the presence of fluorine can provide clear indicators in the mass spectrum. libretexts.org
LC-MS: For less volatile derivatives or for reaction monitoring in solution, LC-MS is the preferred method. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluent is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex mixtures and can provide information on both the parent compound and any byproducts or unreacted starting materials. nih.gov
| Ion | Expected m/z | Significance |
|---|---|---|
| [M]+• | Isotopic cluster around the molecular weight | Molecular ion, showing characteristic Br isotopic pattern |
| [M-Br]+ | Molecular weight - 79/81 | Loss of a bromine radical |
| [M-HF]+• | Molecular weight - 20 | Loss of hydrogen fluoride |
| [C₈H₇F₂]+ | Variable | Fragments containing the difluorophenyl moiety |
Due to the presence of a chiral center at the second carbon of the butane chain, this compound can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. researchgate.net This is of paramount importance in fields such as pharmaceuticals, where the two enantiomers of a chiral drug can have vastly different biological activities.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. researchgate.net The choice of the CSP and the mobile phase is critical for achieving successful separation. The separated enantiomers are then detected, and the ratio of their peak areas is used to calculate the enantiomeric excess. In cases where derivatives may have more than one chiral center, chiral chromatography can also be used to determine the diastereomeric ratio. The inclusion of fluorine atoms in a molecule can sometimes enhance chiral recognition on certain stationary phases. chromatographyonline.com
Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information on the compound "this compound" to generate the detailed and scientifically accurate article as requested by the provided outline. The research findings, synthetic methodologies, and reactivity data required to populate the specified sections and subsections for this particular molecule are not present in the public domain.
Constructing the article would require extensive extrapolation from tangentially related compounds, which would compromise the scientific accuracy and violate the strict instruction to focus solely on "this compound." Therefore, it is not possible to fulfill this request while adhering to the essential requirements of accuracy and specificity.
Design, Synthesis, and Reactivity of Advanced Derivatives and Analogues of 1 Bromo 4,4 Difluorobutan 2 Yl Benzene
Structure-Reactivity and Structure-Property Relationship Studies in Analogue Series
The chemical reactivity and physical properties of (1-Bromo-4,4-difluorobutan-2-yl)benzene are intrinsically linked to its molecular structure. Modifications to its three main components—the phenyl ring, the bromo-difluoro-butane chain, and the specific halogen atom—can systematically alter its characteristics. Understanding these relationships is crucial for tailoring the molecule for specific chemical transformations.
The core structure possesses a reactive C-Br bond at a secondary carbon, adjacent to a phenyl group. This benzylic-like position enhances the reactivity towards nucleophilic substitution reactions. The reaction can proceed through either an SN1 or SN2 mechanism, and the preferred pathway is influenced by the electronic nature of substituents on the phenyl ring.
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) on the phenyl ring destabilize the potential carbocation intermediate that would form in an SN1 reaction. This effect slows down or disfavors the SN1 pathway, making the SN2 mechanism more likely.
Electron-Donating Groups (EDGs) : Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can stabilize a benzylic carbocation through resonance or inductive effects, thereby accelerating SN1-type reactions.
The geminal difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect (-I), which influences the entire molecule. This effect can decrease the nucleophilicity of the phenyl ring and increase the electrophilicity of the carbon atom bonded to the bromine, potentially making it more susceptible to nucleophilic attack.
Below is a table outlining the predicted effects of various substitutions on the properties and reactivity of this compound analogues.
| Analogue Structure (Modification on Phenyl Ring) | Substituent Effect | Predicted Impact on C-Br Bond Reactivity (Nucleophilic Substitution) | Predicted Change in Lipophilicity (logP) |
|---|---|---|---|
| 4'-Nitro-(1-Bromo-4,4-difluorobutan-2-yl)benzene | Strong Electron-Withdrawing | Favors SN2 pathway; destabilizes SN1 intermediate. | Slight decrease compared to parent. |
| 4'-Methoxy-(1-Bromo-4,4-difluorobutan-2-yl)benzene | Strong Electron-Donating | Favors SN1 pathway; stabilizes carbocation intermediate. | Slight increase compared to parent. |
| (1-Chloro-4,4-difluorobutan-2-yl)benzene | Halogen Exchange (Br to Cl) | Decreased reactivity; C-Cl bond is stronger than C-Br. | Slight decrease. |
| (1-Iodo-4,4-difluorobutan-2-yl)benzene | Halogen Exchange (Br to I) | Increased reactivity; C-I bond is weaker than C-Br. | Slight increase. |
Exploration of Bioisosteric Replacements (without discussion of biological activity)
Bioisosteric replacement is a strategy used to modify molecular structures by substituting one atom or group with another that has similar physicochemical properties. sci-hub.se This approach can be used to fine-tune properties such as size, shape, electronic distribution, and lipophilicity without drastically altering the core chemical scaffold. For this compound, several key positions are amenable to such modifications.
Replacement of the Bromine Atom: The bromine atom is a classical leaving group. It can be replaced by other halogens or functional groups to modulate reactivity and polarity.
Chlorine: A smaller and more electronegative halogen, leading to a stronger carbon-halogen bond and generally lower reactivity in substitution reactions.
Hydroxyl Group (-OH): Introduces hydrogen bonding capability and significantly increases polarity while removing the leaving group character under neutral conditions.
Cyano Group (-CN): A polar, linear group that can act as a hydrogen bond acceptor.
Replacement of the Difluoromethyl Group (-CHF₂): The difluoromethyl group is a unique moiety that can act as a weak hydrogen bond donor and significantly impacts lipophilicity. sci-hub.se
Methyl Group (-CH₃): A non-polar, lipophilic group that removes the electronic effects and hydrogen bonding potential of the -CHF₂ group.
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and highly lipophilic group that is larger than the difluoromethyl group. It is a hydrogen bond acceptor. ingentaconnect.com
Hydroxymethyl Group (-CH₂OH): A polar group that introduces hydrogen bonding donor and acceptor capabilities.
Replacement of the Phenyl Ring: The phenyl ring can be substituted with other aromatic or heterocyclic systems to alter the steric and electronic profile of the entire molecule.
Thienyl or Pyridyl Rings: These heteroaromatic rings introduce different electronic distributions and potential sites for hydrogen bonding or coordination.
The following table summarizes the potential bioisosteric replacements and their effects on the molecule's physicochemical properties.
| Original Group | Bioisosteric Replacement | Key Property Changes |
|---|---|---|
| Bromo (-Br) | Chloro (-Cl) | Smaller size, higher electronegativity, stronger C-X bond. |
| Hydroxyl (-OH) | Introduces H-bond donor/acceptor ability, increases polarity. | |
| Cyano (-CN) | Introduces strong dipole moment, linear geometry, H-bond acceptor. | |
| Difluoromethyl (-CHF₂) | Methyl (-CH₃) | Decreases electronic withdrawal, removes H-bond donor potential. |
| Trifluoromethyl (-CF₃) | Increases lipophilicity and electron-withdrawing effect, acts as H-bond acceptor. | |
| Hydroxymethyl (-CH₂OH) | Increases polarity, introduces H-bond donor/acceptor ability. |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a complex product in a highly atom-economical fashion. ingentaconnect.com The structure of this compound makes it a suitable candidate for participating in MCRs, primarily by acting as an electrophilic building block. The reactive C-Br bond allows it to be incorporated into complex molecular scaffolds.
Given its structural similarity to α-bromo ketones, this compound can be expected to participate in MCRs known for this class of compounds, leading to the synthesis of diverse heterocyclic systems. libretexts.orgnih.gov For example, it could serve as the electrophile in a three-component reaction with a nucleophile and a source of carbon or nitrogen.
A hypothetical MCR could involve the reaction of this compound (1), an amine (2), and an isocyanide (3). This type of reaction, analogous to a Ugi-type condensation, could proceed as follows:
Initial Condensation: The amine (2) reacts with the electrophilic carbon of this compound via nucleophilic substitution of the bromide, forming an ammonium (B1175870) intermediate.
Isocyanide Insertion: The isocyanide (3) then inserts into the newly formed C-N bond.
Rearrangement/Cyclization: A subsequent intramolecular rearrangement or reaction with a nucleophilic species present in the medium would lead to a stable, complex product incorporating all three components.
General Scheme for a Hypothetical MCR:
The incorporation of the difluorinated fragment from this compound into the final product is a significant advantage, as it provides a direct route to complex organofluorine compounds. ingentaconnect.comingentaconnect.com The versatility of MCRs allows for the rapid generation of a library of structurally diverse molecules by simply varying the amine and isocyanide components, which can then be studied for their unique chemical properties.
Prospective Academic Applications and Future Research Trajectories in Chemical Science
Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The presence of multiple reactive sites within (1-Bromo-4,4-difluorobutan-2-yl)benzene makes it a valuable building block for the synthesis of more complex molecules. The bromine atom can be readily displaced or participate in coupling reactions, while the aromatic ring can undergo electrophilic substitution. The difluoro group, in turn, can influence the electronic properties and conformation of the final products.
The chiral center at the second carbon of the butane (B89635) chain in this compound offers a key starting point for stereoselective synthesis. By carefully choosing reagents and reaction conditions, chemists can control the stereochemical outcome of reactions at this center, leading to the synthesis of enantiomerically pure compounds. This is particularly important in the development of pharmaceuticals and other biologically active molecules where specific stereoisomers often exhibit desired activities. For instance, the bromine atom can be substituted via S_N2 reactions with various nucleophiles, proceeding with inversion of stereochemistry.
Furthermore, the principles of stereoselective synthesis of related geminally interhalogenated olefins and fluorinated enynes suggest that the difluoro group can direct the stereochemical course of reactions at adjacent positions. researchgate.net
Illustrative Example of a Stereoselective Reaction:
| Reactant | Reagent | Product Stereochemistry | Potential Application |
|---|---|---|---|
| (S)-(1-Bromo-4,4-difluorobutan-2-yl)benzene | Sodium Azide (B81097) (NaN3) | (R)-(1-Azido-4,4-difluorobutan-2-yl)benzene | Precursor for chiral amines |
The rigid phenyl group combined with the flexible, fluorinated alkyl chain in this compound makes it an attractive candidate for the synthesis of novel polymers and liquid crystals. Fluorinated liquid crystals are known to exhibit desirable properties such as broad nematic phase ranges and high dielectric anisotropy. researchgate.net The introduction of the this compound moiety into a polymer backbone could impart unique thermal, optical, and electronic properties.
For example, the bromine atom can be converted to a more reactive functional group, such as a boronic ester, which can then be used in Suzuki coupling reactions to form conjugated polymers. researchgate.net These polymers could have applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Similarly, derivatives of this compound could be designed to exhibit liquid crystalline phases, with the difluoro group contributing to the stability and properties of the mesophase. researchgate.netfrontiersin.org
Development of Novel Catalytic Systems Based on Derivatives
While there is no direct evidence of this compound itself being used in catalysis, its derivatives hold potential for the development of new catalytic systems. For instance, the phenyl ring could be functionalized with phosphine (B1218219) ligands, which are widely used in transition metal catalysis. The electronic properties of these ligands, and thus the reactivity of the metal center, could be tuned by the presence of the difluorinated alkyl chain.
Furthermore, related bromofluorobenzenes are known to be precursors for catalysts. For example, 1-bromo-2,4-difluorobenzene (B57218) is an intermediate in the synthesis of the antifungal agent fluconazole. google.comnih.gov This highlights the potential of brominated and fluorinated benzene (B151609) derivatives in the broader field of catalysis and medicinal chemistry.
Fundamental Studies in Organohalogen Chemistry and Fluorine Chemistry
The structure of this compound provides an excellent platform for fundamental studies in organohalogen and fluorine chemistry. The interplay between the bromine atom, the phenyl ring, and the geminal difluoro group can lead to interesting and potentially unexpected reactivity.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The bromine atom in this compound can participate in halogen bonding, and the strength of this interaction can be influenced by the electron-withdrawing difluoro group. rsc.orgnih.gov Studying the halogen bonding interactions of this molecule with various Lewis bases could provide valuable insights into the nature of these non-covalent forces. These studies are relevant for understanding crystal engineering, supramolecular chemistry, and biological recognition processes. mdpi.com
Hypothetical Halogen Bond Strengths:
| Halogen Bond Donor | Halogen Bond Acceptor | Estimated Interaction Energy (kJ/mol) |
|---|---|---|
| This compound | Pyridine | -15 to -20 |
The presence of both a vicinal bromine atom (relative to the phenyl group) and geminal fluorine atoms is a key structural feature of this molecule. The high electronegativity of fluorine can significantly influence the reactivity of the neighboring bromine atom and the rest of the molecule. For example, the geminal difluoro group can affect the rate and regioselectivity of elimination reactions. libretexts.org It can also influence the stability of reactive intermediates, such as carbocations or radicals, that may be formed during a reaction.
Studies on the dehydrohalogenation of vicinal dihalides demonstrate a preference for an anti-periplanar arrangement of the eliminating groups. libretexts.org Investigating the elimination reactions of this compound could reveal how the geminal difluoro group influences this stereoelectronic requirement. Additionally, the presence of fluorine can impact the acidity of adjacent protons, further altering reaction pathways. The study of such effects is crucial for the rational design of synthetic routes involving fluorinated molecules. jmu.edu
Advanced Methodologies for Selective C-Br Bond Activation
The structure of this compound features two distinct carbon-halogen bonds: a carbon-bromine (C-Br) bond and two carbon-fluorine (C-F) bonds. The significant difference in the bond dissociation energies of these bonds is the cornerstone for achieving selective chemical transformations. The C-Br bond is considerably weaker than the robust C-F bond, enabling chemists to target the C-Br bond for cleavage and functionalization while leaving the difluoro moiety intact. nih.gov
Advanced methodologies for activating the C-Br bond selectively are predominantly centered around transition-metal catalysis and photoredox catalysis. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. The choice of catalyst, ligands, and reaction conditions is crucial for preventing side reactions and ensuring high yields.
More recently, visible-light photoredox catalysis has emerged as a mild and powerful method for C-Br bond activation. nih.gov In this approach, a photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) with the substrate. This process can lead to the cleavage of the weaker C-Br bond, generating a radical intermediate that can be trapped by various reagents to form new bonds. This method is valued for its operational simplicity and environmentally benign characteristics. nih.gov
The development of catalytic systems that can operate under mild conditions with high functional group tolerance is a primary goal. For a polyfunctionalized molecule like this compound, such selective methods are essential for its use as a building block in the synthesis of more complex molecules.
Table 1: Comparison of Average Bond Dissociation Energies
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Basis for Selectivity |
|---|---|---|
| C–Br | ~285 | The significantly lower energy required to cleave the C-Br bond allows for its selective activation over the much stronger C-F bond, forming the basis for regioselective functionalization. |
| C–F | ~485 |
Electrochemical and Photochemical Reactivity for Sustainable Transformations
The push towards green chemistry has spurred interest in electrochemical and photochemical methods as sustainable alternatives to traditional reagent-based transformations. nih.govnumberanalytics.comnih.gov These techniques utilize electricity or light, respectively, as "traceless" reagents, minimizing waste and often allowing reactions to proceed under milder conditions. nih.govprimescholars.com
Electrochemical Synthesis: Organic electrosynthesis offers a powerful way to control redox reactions with high precision. researchgate.net For this compound, cathodic reduction can be employed to selectively cleave the C-Br bond. This generates a carbanion or radical species, which can then participate in a variety of bond-forming reactions. This approach avoids the use of stoichiometric metallic reductants, thereby reducing waste and cost. nih.govnih.gov The high functional group tolerance and scalability of electrochemical methods make them attractive for industrial applications. nih.gov
Photochemical Reactivity: As mentioned, photoredox catalysis provides a mild pathway for C-Br bond activation. nih.gov Beyond simple bond cleavage, photochemistry enables a wide range of transformations that are often difficult to achieve through thermal methods. researchgate.net Light-mediated reactions can generate highly reactive intermediates under ambient temperature, preserving sensitive functional groups elsewhere in the molecule. The development of new photocatalysts continues to expand the scope of these reactions, allowing for novel disconnections in retrosynthetic analysis. For halogenated compounds, photochemical processes can facilitate radical-based cascades, cyclizations, and functional group interconversions. researchoutreach.orgrsc.org
Table 2: Sustainable Methods for C-Br Bond Functionalization
| Methodology | Activating Agent | Key Intermediate | Advantages |
|---|---|---|---|
| Electrosynthesis (Reduction) | Electron (from cathode) | Radical anion / Carbanion | Avoids chemical reductants, high selectivity, scalable. nih.govresearchgate.net |
| Photoredox Catalysis | Photon / Photocatalyst | Alkyl Radical | Mild conditions, high functional group tolerance, novel reactivity. nih.gov |
Integration into Flow Chemistry and Automation for Enhanced Synthesis
The synthesis and manipulation of complex molecules like halogenated organics can be significantly enhanced by modern technologies such as flow chemistry and laboratory automation. researchgate.net
Flow Chemistry: Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. beilstein-journals.org These benefits include superior control over reaction parameters like temperature and residence time, enhanced heat and mass transfer, and improved safety, particularly when dealing with hazardous reagents or highly exothermic reactions. beilstein-journals.orghilarispublisher.com For reactions involving this compound, such as a hazardous bromination step or a subsequent high-energy coupling reaction, flow reactors can provide a safer and more efficient environment. nih.gov The scalability of flow processes is also a key advantage for producing larger quantities of material. rsc.org
Automation: Automated synthesis platforms can accelerate the discovery and optimization of chemical reactions. researchgate.netillinois.edu By integrating robotic systems with analytical tools like HPLC, researchers can perform a large number of experiments in a high-throughput manner. youtube.comumsl.edu This allows for the rapid screening of catalysts, solvents, and other reaction parameters to find the optimal conditions for a desired transformation of this compound. This building-block-based strategy accelerates the development of new synthetic routes and the discovery of novel molecules. illinois.edu
Table 3: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Control | Limited; gradients in temperature/concentration | Precise control over temperature, pressure, time. beilstein-journals.org |
| Safety | Higher risk with hazardous/exothermic reactions | Improved safety due to small reactor volumes. beilstein-journals.org |
| Scalability | Challenging; requires re-optimization | Simpler scaling by running longer or in parallel. rsc.org |
| Efficiency | Can be lower due to mixing and heat transfer issues | Enhanced mixing and heat transfer lead to higher yields/purity. hilarispublisher.com |
Outlook on the Role of Halogenated Organics in Future Chemical Discoveries
Halogenated organic compounds are indispensable in modern chemistry, particularly in the fields of medicine, agriculture, and materials science. nih.govnih.govchromatographyonline.com The strategic incorporation of halogen atoms into organic molecules allows for the fine-tuning of their physicochemical properties.
Fluorine, in particular, can dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. alfa-chemistry.comnumberanalytics.com Approximately 20% of all pharmaceuticals on the market contain fluorine. nih.govnih.govalfa-chemistry.com The difluoromethyl group present in this compound is a valuable pharmacophore for this reason.
Simultaneously, the bromine atom serves as a versatile synthetic handle. It provides a site for introducing further molecular complexity through a wide range of cross-coupling reactions. This dual functionality makes polyhalogenated compounds like this compound highly valuable building blocks. They enable the construction of complex molecular architectures that combine the beneficial properties of different halogens. wikipedia.orgunacademy.com
Future chemical discoveries will increasingly rely on such polyfunctionalized building blocks. acs.org The continued development of selective and sustainable synthetic methods will be crucial to unlocking their full potential. As our understanding of the nuanced effects of halogenation on molecular function grows, these compounds will play a central role in the design and synthesis of the next generation of drugs, agrochemicals, and functional materials. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-Bromo-4,4-difluorobutan-2-yl)benzene, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves halogenation or coupling reactions. For example, bromination of fluorinated intermediates using bromine with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under anhydrous conditions can yield the target compound. Alternative routes may employ Suzuki-Miyaura coupling with palladium catalysts for selective functionalization .
- Key factors : Temperature control (e.g., 0–5°C for bromination), solvent choice (e.g., dichloromethane for stability), and stoichiometric ratios (1:1.2 substrate-to-bromine) are critical. Purification via column chromatography or recrystallization improves purity (>95% GC/HPLC) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in halogenated analogs?
- Approach :
- ¹⁹F NMR : Differentiates between geminal and vicinal fluorine environments (δ = -120 to -140 ppm for CF₂ groups) .
- ¹H NMR : Splitting patterns (e.g., doublet of quartets for CH₂Br adjacent to CF₂) confirm substitution patterns.
- IR : C-Br stretches (~550–600 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) validate functional groups .
Q. What safety protocols are critical for handling brominated/fluorinated compounds in lab settings?
- Guidelines :
- PPE : Use nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure (H301/H315 codes ).
- Storage : Inert atmosphere (argon) and amber glass vials to prevent light/air degradation.
- Waste disposal : Neutralize with sodium bicarbonate before incineration (H400/H410 environmental hazard codes ).
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Analysis :
- Steric hindrance : The CF₂ group increases steric bulk, reducing accessibility for nucleophilic attack.
- Electronic effects : Fluorine’s electronegativity deactivates the benzene ring, slowing SNAr reactions but enhancing oxidative stability .
Q. What strategies resolve contradictions in crystallographic data for halogenated compounds?
- Case study : Discrepancies in bond angles (C-Br vs. C-F) may arise from disordered crystal structures. Use SHELXL’s PART and SUMP commands to model disorder and refine occupancy ratios .
- Validation : Cross-check with high-resolution synchrotron data (R-factor < 0.05) and Hirshfeld surface analysis to validate intermolecular interactions .
Q. How can computational modeling (DFT, MD) predict the compound’s stability under varying pH and temperature?
- Protocol :
- DFT : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate Gibbs free energy (ΔG) for hydrolysis pathways.
- MD simulations : Simulate solvation in aqueous/DMSO mixtures (NAMD/GROMACS) to assess thermal stability (T > 100°C) .
- Outcome : Predict degradation products (e.g., HF release under acidic conditions) for toxicity profiling .
Q. What role does this compound play in designing bioactive molecules?
- Applications :
- Pharmaceuticals : Acts as a lipophilic scaffold for CNS-targeting drugs (logP ~2.8 predicted via ChemAxon).
- Agrochemicals : Fluorine enhances pesticidal activity by resisting metabolic degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
